

"C19H20FN3O6 chemical structure and properties"

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Compound of Interest

Compound Name: C19H20FN3O6

Cat. No.: B15174627

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In-depth Technical Guide: C19H20FN3O6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical compound with the molecular formula **C19H20FN3O6**, identified in the PubChem database under the Compound Identification Number (CID) 17578778. Due to a notable absence of this compound in published scientific literature, this guide will focus on the theoretical and computed data available, presenting its chemical structure and predicted properties. At present, there is no available information regarding its synthesis, experimental properties, biological activity, or associated signaling pathways. This guide serves as a foundational reference, summarizing the existing computational data and highlighting the need for future research to elucidate the real-world properties and potential applications of this molecule.

Chemical Structure and Identification

The compound **C19H20FN3O6** is registered in the PubChem database, a public repository of chemical information.^[1] While a common or trade name is not available, its identity is established through its unique chemical structure and standard chemical identifiers.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: C1=CC(=C(C=C1F)N2C=C(C(=O)N(C2=O)CC(=O)N3CCCC3)C(=O)OCC)C

This SMILES string describes a complex heterocyclic structure containing a fluorophenyl group, a central dihydropyridine-dione ring, and a prolinamide side chain. A 2D representation of the structure can be generated from this information.

Physicochemical Properties

All physicochemical properties for **C₁₉H₂₀FN₃O₆** are computationally predicted and sourced from the PubChem database.^[1] These values provide a theoretical baseline for the compound's behavior and are summarized in the table below.

Property	Value	Unit
Molecular Formula	C19H20FN3O6	
Molecular Weight	405.38	g/mol
XLogP3-AA (LogP)	0.9	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	5	
Exact Mass	405.13361	g/mol
Monoisotopic Mass	405.13361	g/mol
Topological Polar Surface Area	104.9	Å ²
Heavy Atom Count	29	
Formal Charge	0	
Complexity	639	
Isotope Atom Count	0	
Defined Atom Stereocenter Count	0	
Undefined Atom Stereocenter Count	1	
Defined Bond Stereocenter Count	0	
Undefined Bond Stereocenter Count	0	
Covalently-Bonded Unit Count	1	
Compound Is Canonicalized	Yes	

Biological and Pharmacological Profile

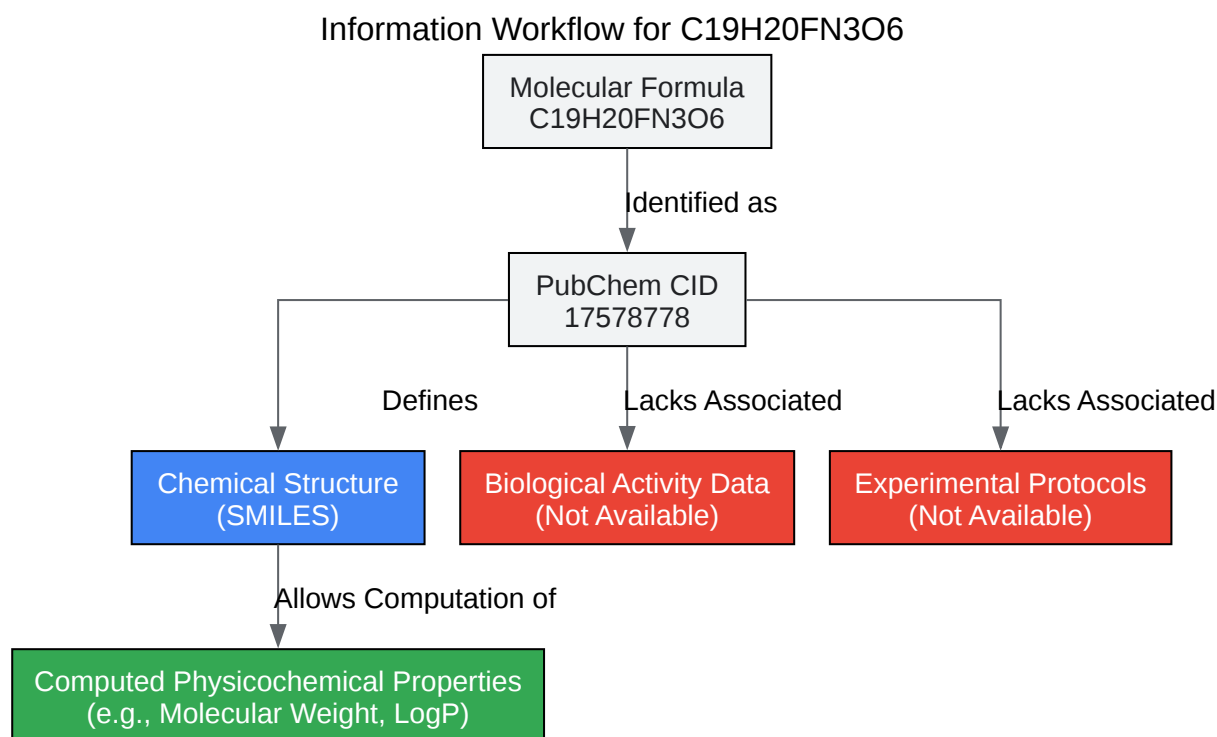
There is currently no publicly available data on the biological activity, mechanism of action, or pharmacological properties of **C19H20FN3O6**. Searches of scientific literature and biological activity databases did not yield any results for this specific compound. Therefore, its potential as a therapeutic agent or its role in any signaling pathways is unknown.

Experimental Protocols

A thorough search of chemical synthesis and experimental protocol databases reveals no published methods for the synthesis or analysis of **C19H20FN3O6**.

Data and Workflow Visualization

The following diagram illustrates the logical relationship between the available information for **C19H20FN3O6**, starting from its molecular formula to its computed properties.



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Caption: Logical flow of available data for **C19H20FN3O6**.

Conclusion and Future Directions

The chemical compound **C19H20FN3O6** is a structurally defined entity within the PubChem database. However, it remains a largely uncharacterized molecule. The computational data presented in this guide offer a starting point for any future investigation. There is a clear need for primary research to synthesize this compound, validate its predicted properties through experimental analysis, and screen for any potential biological activity. Such research would be essential to determine if **C19H20FN3O6** or its analogues have any utility in drug discovery and development. Until such studies are conducted, the practical applications and biological significance of this compound remain purely speculative.

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References

- 1. C19H20FN3O6 | C19H20FN3O6 | CID 17578778 - PubChem [pubchem.ncbi.nlm.nih.gov]
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